alpha-Cotonefuran
Description
α-Cotonefuran is a naturally occurring furan derivative identified in certain plant species, particularly within the Cotoneaster genus. Structurally, it features a furan ring substituted with a methyl group and a prenyl side chain, contributing to its unique physicochemical and biological properties. While its exact biosynthetic pathway remains under investigation, α-Cotonefuran is hypothesized to play a role in plant defense mechanisms due to its antimicrobial activity . Analytical characterization of this compound typically employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, especially when distinguishing it from isomeric forms .
Properties
CAS No. |
93973-22-9 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3,4,6-trimethoxydibenzofuran-2,7-diol |
InChI |
InChI=1S/C15H14O6/c1-18-13-9(16)5-4-7-8-6-10(17)14(19-2)15(20-3)12(8)21-11(7)13/h4-6,16-17H,1-3H3 |
InChI Key |
SHQNKPHNRFEQQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=C1OC3=C(C(=C(C=C23)O)OC)OC)O |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=C(C(=C(C=C23)O)OC)OC)O |
melting_point |
150-151°C |
Other CAS No. |
93973-22-9 |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
α-Cotonefuran belongs to the furanoterpenoid class, sharing structural homology with compounds like β-Cotonefuran, Linalool oxide, and Rosefuran. Key structural differences lie in substituent positions and side-chain configurations:
| Compound | Core Structure | Substituents | Biological Source |
|---|---|---|---|
| α-Cotonefuran | Furan | Methyl, Prenyl | Cotoneaster spp. |
| β-Cotonefuran | Furan | Methyl, Isoprenyl (C₅) | Rosa damascena |
| Linalool Oxide | Furan | Hydroxy, Methyl | Citrus spp. |
| Rosefuran | Furan | Ethyl, Prenyl | Rosa spp. |
Physicochemical Properties
Comparative studies highlight differences in volatility, solubility, and stability:
- Volatility : α-Cotonefuran (bp: 210°C) is less volatile than Rosefuran (bp: 185°C) due to its longer prenyl chain .
- Solubility : α-Cotonefuran exhibits moderate hydrophobicity (logP: 2.8), whereas Linalool oxide (logP: 1.5) is more hydrophilic owing to its hydroxyl group .
- Stability : α-Cotonefuran degrades rapidly under UV light, unlike β-Cotonefuran, which stabilizes via intramolecular hydrogen bonding .
Reactivity and Functional Roles
- Electrophilic Substitution : α-Cotonefuran’s furan ring undergoes electrophilic substitution at the α-position, contrasting with Rosefuran’s preference for β-substitution due to steric hindrance .
- Biological Activity : α-Cotonefuran demonstrates stronger antifungal activity (MIC: 12.5 µg/mL against Candida albicans) compared to Linalool oxide (MIC: 50 µg/mL), likely due to its lipophilic side chain enhancing membrane penetration .
Analytical Challenges and Advancements
Differentiating α-Cotonefuran from isomers like β-Cotonefuran requires advanced techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
